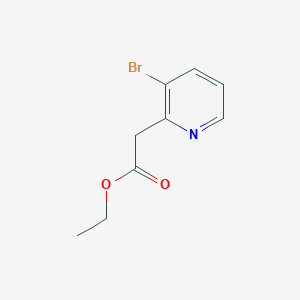

Ethyl 2-(3-bromopyridin-2-YL)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(3-bromopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYDVMPGEGDIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571547 | |

| Record name | Ethyl (3-bromopyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197376-41-3 | |

| Record name | Ethyl (3-bromopyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-(3-bromopyridin-2-YL)acetate CAS number 197376-41-3

An In-depth Technical Guide to Ethyl 2-(3-bromopyridin-2-yl)acetate (CAS No. 197376-41-3): A Keystone Building Block for Modern Chemistry

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the fields of medicinal chemistry and materials science. As a substituted pyridine, it belongs to a class of compounds that form the core of numerous biologically active molecules and pharmaceuticals.[1][2] The strategic placement of a bromine atom and an ethyl acetate group on the pyridine ring provides two distinct points for chemical modification, making it an exceptionally versatile building block for constructing complex molecular architectures.

The pyridine ring itself is electron-deficient, a property that governs its reactivity, while the bromine atom at the 3-position serves as a classic handle for modern cross-coupling reactions.[3][4] Simultaneously, the acetate moiety at the 2-position can be readily hydrolyzed or otherwise transformed, offering a gateway to further derivatization. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of the synthesis, properties, reactivity, and applications of this key synthetic intermediate, grounded in established chemical principles and field-proven insights.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in quantitative experiments.

| Property | Value | References |

| CAS Number | 197376-41-3 | [5] |

| Molecular Formula | C₉H₁₀BrNO₂ | [5][6][7] |

| Molecular Weight | 244.09 g/mol | [5][7] |

| IUPAC Name | This compound | [6] |

| Synonyms | (3-Bromo-pyridin-2-yl)-acetic acid ethyl ester, 3-Bromo-2-pyridineacetic acid ethyl ester | [8][9] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane); limited solubility in water | [5] |

| Storage Conditions | Store in a tightly sealed container in a dry, room temperature environment | [10] |

| InChI Key | QRYDVMPGEGDIGJ-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)CC1=C(C=CC=N1)Br | [10] |

Synthesis and Purification

While various methods exist for the synthesis of substituted pyridines, a common and effective strategy for C-2 alkylation involves the deprotonation of a methylpyridine precursor followed by quenching with an electrophile.[11][12] Drawing from a reported synthesis of a structural isomer, Ethyl 2-(4-bromopyridin-2-yl)acetate, a reliable pathway for the title compound can be proposed starting from 3-bromo-2-methylpyridine.[13]

The core of this approach is the selective deprotonation of the methyl group at the 2-position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures. The resulting nucleophilic carbanion is then trapped by reaction with diethyl carbonate to introduce the ethyl acetate moiety.

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from a similar procedure for a structural isomer and should be optimized for this specific substrate.[13]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, ~15 mL/g of starting material). Add 3-bromo-2-methylpyridine (1.0 eq) and diethyl carbonate (1.2 eq).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the resulting dark-colored solution at -78 °C for 1-2 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.[13][14]

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of standard spectroscopic techniques.[15] The expected data provides a fingerprint for verifying the identity and purity of the synthesized compound.

| Technique | Expected Characteristics |

| ¹H NMR | - Ethyl Group: A triplet (~1.2 ppm, 3H) and a quartet (~4.1 ppm, 2H). - Methylene Group: A singlet (~3.8 ppm, 2H) for the CH₂ adjacent to the pyridine ring. - Pyridine Ring: Three distinct signals in the aromatic region (~7.3-8.5 ppm), showing characteristic splitting patterns (e.g., dd) for the three protons.[15] |

| ¹³C NMR | - Ester Carbonyl: Signal at ~170 ppm. - Ethyl Group: Signals at ~61 ppm (OCH₂) and ~14 ppm (CH₃). - Methylene Group: Signal at ~40-45 ppm. - Pyridine Ring: Five distinct signals in the aromatic region (~120-155 ppm), including the carbon bearing the bromine atom.[15] |

| Mass Spec. (MS) | - [M+H]⁺: Isotopic pattern characteristic of a single bromine atom, with two peaks of nearly equal intensity at m/z 244 and 246. |

| Infrared (IR) | - C=O Stretch: Strong absorption band around 1730-1750 cm⁻¹ (ester). - C-Br Stretch: Absorption in the fingerprint region. - Aromatic C=C/C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region. |

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its two orthogonal reactive sites, which can be addressed selectively to build molecular complexity.

Sources

- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 197376-41-3: this compound [cymitquimica.com]

- 6. This compound 97% | CAS: 197376-41-3 | AChemBlock [achemblock.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Supplier CAS No 197376-41-3 - BuyersGuideChem [buyersguidechem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 197376-41-3|Ethyl 2-(3-Bromo-2-pyridyl)acetate|BLD Pharm [bldpharm.com]

- 11. sarchemlabs.com [sarchemlabs.com]

- 12. Pyridine synthesis [organic-chemistry.org]

- 13. Ethyl 2-(4-broMopyridin-2-yl)acetate | 1060814-91-6 [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(3-bromopyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-bromopyridin-2-yl)acetate is a key heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural features, comprising a pyridine ring substituted with a bromine atom and an ethyl acetate moiety, offer a versatile scaffold for the development of novel bioactive molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the ester group can be readily modified or hydrolyzed. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and reactivity of this compound, offering valuable insights for its effective utilization in research and development.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic odor.[1] Its solubility profile is marked by good solubility in common organic solvents such as ethanol and dichloromethane, and limited solubility in water, a feature attributable to the hydrophobic ethyl group.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 197376-41-3 | [1][2] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 244.09 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity | Typically ≥97% | [2] |

| Storage | Room temperature | [2] |

Spectral Characterization

Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete, dedicated spectral analysis for this specific compound is not widely published, the expected spectral features can be inferred from the analysis of closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetate group (a singlet), and the protons on the pyridine ring (with chemical shifts and coupling patterns dictated by the substitution pattern).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, and the carbons of the brominated pyridine ring.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) will be a key diagnostic feature.

Synthesis of this compound

Synthetic Workflow Diagram:

Caption: Synthetic workflow for a related bromopyridin-2-yl)acetate.

Experimental Protocol (Adapted):

-

Reaction Setup: Under an inert nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine and diethyl carbonate in anhydrous tetrahydrofuran (THF) in a reaction vessel.

-

Deprotonation: Cool the solution to -70 °C. Slowly add a solution of lithium diisopropylamide (LDA) in THF/heptane/ethylbenzene while maintaining the low temperature. Stir the reaction mixture at -70 °C for one hour.

-

Carboxylation: Add another portion of the LDA solution and continue stirring at -70 °C for an additional hour.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic phases are then washed with saturated brine and dried over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of cyclohexane/ethyl acetate) to yield the pure ethyl 2-(4-bromopyridin-2-yl)acetate.[3]

It is crucial for researchers to adapt and optimize this protocol for the specific synthesis of the 3-bromo isomer, with careful monitoring of the reaction progress by techniques such as Thin Layer Chromatography (TLC).

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the bromine atom on the electron-deficient pyridine ring, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds. The bromine atom at the 3-position of the pyridine ring can be readily coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups. This reaction is invaluable in the synthesis of complex biaryl structures, which are common motifs in many pharmaceutical agents.[4][5]

Suzuki Coupling Reaction Scheme:

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Other Cross-Coupling Reactions: Beyond the Suzuki coupling, the bromo-substituent also allows for other important transformations such as:

-

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

-

Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

Nucleophilic Substitution: While less common for aryl halides compared to alkyl halides, under certain conditions, the bromine atom can be displaced by strong nucleophiles.

Applications as a Synthetic Intermediate: this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. For instance, it can be used in the preparation of substituted pyridines that are precursors to compounds with potential applications in treating cancer.[1] The ability to introduce a wide range of substituents at the 3-position of the pyridine ring through cross-coupling reactions makes this compound a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its key physicochemical properties, coupled with the reactivity of the bromine substituent, provide chemists with a powerful tool for molecular design and construction. This guide has summarized the currently available technical information on this compound, highlighting its synthesis, characterization, and reactivity, to aid researchers in its effective application. Further investigation into its experimental physicochemical properties and the development of optimized, scalable synthetic routes will undoubtedly enhance its utility in the scientific community.

References

- Google Patents. WO2020026259A1 - Ethyl 2-bromo-4-[2-(3-halopyridin-2-yl)

-

PubChem. Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate. [Link]

-

CP Lab Chemicals. This compound, min 97%, 1 gram. [Link]

- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.

-

ORCA - University of Exeter. Supplemental Chemical Synthesis. [Link]

-

IndiaMART. Ethyl 2-(3-bromopyridin-4-yl)acetate, CAS NO:51054-99-0. [Link]

-

ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]

- Google P

-

National Institutes of Health. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. [Link]

-

Hoffman Fine Chemicals. CAS 51054-99-0 | Ethyl 2-(3-bromopyridin-4-yl)acetate. [Link]

-

PubChem. Ethyl 2-(3-bromopyridin-1-ium-1-yl)acetate;bromide. [Link]

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

-

Patsnap. Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. [Link]

-

Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

-

National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]

-

ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. [Link]

-

Hill Publishing Group. Synthesis of Ethyl Acetate by the Esterification Process. [Link]

-

Scientific Research Publishing. Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. [Link]

-

ResearchGate. (PDF) Ethyl acetate synthesis by coupling of fixed-bed reactor and reactive distillation column—Process integration aspects. [Link]

Sources

- 1. CAS 197376-41-3: this compound [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Ethyl 2-(4-broMopyridin-2-yl)acetate | 1060814-91-6 [chemicalbook.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(3-bromopyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(3-bromopyridin-2-yl)acetate, a key building block in medicinal chemistry and drug development.[1][2] A thorough understanding of its spectroscopic signature is crucial for its unambiguous identification, purity assessment, and the characterization of its downstream products. This document will delve into the theoretical and practical aspects of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.

Molecular Structure and Key Features

This compound possesses a distinct molecular architecture that dictates its spectroscopic properties. The molecule comprises a pyridine ring substituted with a bromine atom at the 3-position and an ethyl acetate group at the 2-position. This arrangement of functional groups gives rise to a unique set of signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for its characterization.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine ring and the ethyl acetate moiety. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine substituent in the pyridine ring, as well as the carbonyl group in the ethyl acetate chain.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | dd | 1H | H6 (Pyridine) |

| ~7.85 | dd | 1H | H4 (Pyridine) |

| ~7.30 | dd | 1H | H5 (Pyridine) |

| ~4.20 | q | 2H | -OCH₂CH₃ |

| ~3.90 | s | 2H | -CH₂-COO- |

| ~1.25 | t | 3H | -OCH₂CH₃ |

Causality Behind the Assignments:

-

Pyridine Protons (H4, H5, H6): The protons on the pyridine ring appear in the aromatic region (7.0-9.0 ppm). The H6 proton, being adjacent to the electronegative nitrogen, is expected to be the most downfield. The H4 proton will be deshielded by the adjacent bromine atom. The H5 proton will be the most upfield of the three aromatic protons. The coupling between these protons (ortho and meta) will result in doublet of doublets (dd) splitting patterns.

-

Ethyl Acetate Protons: The methylene protons (-OCH₂CH₃) of the ethyl group are adjacent to an oxygen atom and thus appear around 4.20 ppm as a quartet due to coupling with the methyl protons. The methyl protons (-OCH₂CH₃) appear as a triplet around 1.25 ppm. The methylene protons of the acetate group (-CH₂-COO-) are adjacent to the pyridine ring and the carbonyl group and are expected to be a singlet around 3.90 ppm.

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Ester) |

| ~155 | C2 (Pyridine) |

| ~150 | C6 (Pyridine) |

| ~140 | C4 (Pyridine) |

| ~125 | C5 (Pyridine) |

| ~120 | C3 (Pyridine) |

| ~61 | -OCH₂CH₃ |

| ~40 | -CH₂-COO- |

| ~14 | -OCH₂CH₃ |

Rationale for Chemical Shift Assignments:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing around 170 ppm.

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen and bromine atoms. The carbon bearing the bromine (C3) will be significantly affected. The other carbons will have distinct chemical shifts based on their position relative to the substituents.

-

Ethyl Acetate Carbons: The methylene carbon attached to the oxygen (-OCH₂CH₃) is found around 61 ppm, while the methyl carbon (-OCH₂CH₃) is located upfield at approximately 14 ppm. The methylene carbon of the acetate group (-CH₂-COO-) will appear around 40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the brominated pyridine ring.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600, 1570, 1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-Br stretch |

Interpretation of Key Bands:

-

C=O Stretch: A strong absorption band around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring are expected in the 1600-1470 cm⁻¹ region.

-

C-O Stretch: The C-O stretching of the ester group will give rise to a strong band around 1250 cm⁻¹.

-

C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration at a lower frequency, typically around 1100 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (244.09 g/mol ).[2] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity at m/z 244 and 246.

-

Key Fragmentation Patterns:

-

Loss of the ethoxy group (-OCH₂CH₃): A significant fragment at m/z 199/201 would result from the loss of the ethoxy radical.

-

Loss of the ethyl group (-CH₂CH₃): A fragment at m/z 215/217 could be observed due to the loss of an ethyl radical.

-

Loss of the entire ester side chain: Cleavage of the bond between the pyridine ring and the acetate group could lead to a fragment corresponding to the 3-bromopyridine cation.

-

Experimental Protocol for Mass Spectrometry (GC-MS):

Sources

Ethyl 2-(3-bromopyridin-2-YL)acetate solubility in organic solvents

An In-Depth Technical Guide: Solubility of Ethyl 2-(3-bromopyridin-2-yl)acetate in Organic Solvents

Abstract

This compound (CAS No. 197376-41-3) is a pivotal heterocyclic building block in medicinal chemistry and synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical and agrochemical agents.[1] Its efficacy in subsequent synthetic transformations and its suitability for various analytical and purification techniques are fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a qualitative solubility profile in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for quantitative solubility determination. This document is intended to serve as a practical resource for laboratory scientists, enabling informed solvent selection for synthesis, purification, and formulation.

Core Compound Analysis: this compound

Chemical Identity

-

IUPAC Name: this compound

-

Appearance: Typically a colorless to pale yellow liquid.[1]

Structural Rationale for Solubility

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[5][6] The structure of this compound presents a combination of polar and nonpolar features that define its solubility behavior.

-

Polar Moieties: The molecule contains a pyridine ring with a nitrogen atom and an ester functional group. The lone pair of electrons on the pyridine nitrogen and the oxygen atoms of the ester group can act as hydrogen bond acceptors. These groups contribute to the molecule's polarity and favor interactions with polar solvents.

-

Nonpolar Moieties: The ethyl group of the ester and the aromatic pyridine ring itself contribute hydrophobic (nonpolar) character, promoting solubility in less polar organic solvents.[1]

-

Halogen Influence: The bromine atom attached to the pyridine ring increases the molecular weight and polarizability of the molecule, influencing its interaction with various solvents.

The interplay between these groups results in a molecule of moderate polarity, predicting good solubility in a range of polar aprotic and moderately polar protic solvents, with limited solubility in highly polar (water) or highly nonpolar (alkanes) solvents.

Caption: Relationship between molecular features and predicted solubility.

Qualitative Solubility Profile

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble/Limited | The hydrophobic character of the ethyl group and bromopyridine ring outweighs the polar contribution of the ester and nitrogen atom, leading to poor miscibility.[1] |

| Ethanol | Soluble | The ethanol molecule has both polar (-OH) and nonpolar (ethyl) parts, making it an excellent solvent for moderately polar compounds like the target.[1] | |

| Methanol | Soluble | Similar to ethanol, methanol can effectively solvate the molecule through polar and nonpolar interactions. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | DCM is a solvent of moderate polarity that can effectively dissolve the compound without strong hydrogen bonding interactions.[1] |

| Tetrahydrofuran (THF) | Soluble | The ether oxygen and cyclic structure of THF provide a polar environment suitable for dissolving the compound. | |

| Ethyl Acetate | Soluble | As an ester itself, ethyl acetate shares structural similarity and polarity, making it a highly compatible solvent ("like dissolves like"). | |

| Acetone | Soluble | The highly polar carbonyl group of acetone can interact favorably with the polar regions of the solute. | |

| Acetonitrile (ACN) | Soluble | ACN is a polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Nonpolar | Hexane/Heptane | Sparingly Soluble | The significant polarity mismatch between the nonpolar alkane and the polar functional groups of the solute results in poor solubility. |

| Toluene | Soluble | The aromatic ring of toluene can engage in π-stacking interactions with the pyridine ring of the solute, and its overall low polarity can accommodate the molecule. |

Note: This table is a predictive guide. Experimental verification is essential for precise applications.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound in a given solvent.[7]

Objective

To determine the saturation solubility (in mg/mL or mol/L) of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (≥97% purity)

-

Selected solvent (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Safety Precautions

-

Always handle this compound in a well-ventilated fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for the compound and all solvents before beginning work.[4] Avoid inhalation of vapors and direct contact with skin and eyes.[8]

Step-by-Step Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial (e.g., add ~50 mg of solute to 2 mL of the chosen solvent). The key is to have visible undissolved solid/liquid after equilibration, ensuring saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a minimum of 24 hours to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.[7] Some systems may require up to 72 hours; a time-course study can validate the required equilibration period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solute settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., perform a 1:100 or 1:1000 dilution in a volumetric flask).

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in the same solvent with known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

-

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Implications for Researchers and Drug Development

A thorough understanding of the solubility of this compound is not merely academic; it has direct, practical consequences:

-

Synthetic Chemistry: The choice of solvent is critical for reaction success. A solvent must fully dissolve reactants to ensure optimal reaction kinetics. For this compound, solvents like THF, Dichloromethane, or Toluene would be excellent choices for reactions such as Suzuki or Buchwald-Hartwig cross-couplings.

-

Purification: Solubility data is essential for developing purification strategies.

-

Crystallization: To crystallize the compound or a downstream product, a solvent system is needed in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture like Toluene/Hexane could be effective.

-

Chromatography: Selecting an appropriate mobile phase for column chromatography depends on the differential solubility and adsorption of the compound and its impurities. A gradient of Ethyl Acetate in Hexane is a common starting point.

-

-

Drug Discovery & Formulation: In a drug development context, this compound may be a key intermediate. The solubility of this intermediate and its derivatives directly impacts the ability to conduct high-throughput screening assays and develop formulations for preclinical studies. Poor solubility can be a significant bottleneck in the drug development pipeline.

Conclusion

This compound is a moderately polar compound whose solubility is governed by the balance of its polar ester and bromopyridine functionalities and its nonpolar ethyl group. It exhibits high solubility in a wide array of polar aprotic and moderately polar protic organic solvents, such as dichloromethane, ethyl acetate, and ethanol, while showing limited solubility in water and nonpolar alkanes.[1] For applications requiring precise solubility values, the standardized shake-flask method detailed in this guide provides a robust framework for experimental determination. This knowledge empowers researchers to make rational decisions regarding solvent selection, thereby optimizing reaction conditions, streamlining purification processes, and accelerating research and development timelines.

References

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube, 11 Feb. 2025. [Link][Link provided is a placeholder as the original is a search result without a stable URL]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate. National Center for Biotechnology Information. [Link]

-

BuyersGuideChem. Supplier CAS No 197376-41-3. [Link]

-

IndiaMART. Ethyl 2-(3-bromopyridin-4-yl)acetate, CAS NO:51054-99-0. [Link]

-

Organic Syntheses. ethyl bromoacetate. [Link]

-

CP Lab Chemicals. This compound, min 97%. [Link]

-

Appretech Scientific Limited. ethyl 2-(3-bromopyridin-4-yl)acetate. [Link]

Sources

- 1. CAS 197376-41-3: this compound [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound 97% | CAS: 197376-41-3 | AChemBlock [achemblock.com]

- 4. (3-BroMo-pyridin-2-yl)-acetic acid ethyl ester - Safety Data Sheet [chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. fishersci.com [fishersci.com]

understanding the reactivity of the bromopyridine moiety

An In-depth Technical Guide to the Reactivity of the Bromopyridine Moiety

Abstract

The bromopyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, offering a synthetically versatile entry point to a vast chemical space of functionalized pyridine derivatives.[1] Its reactivity is a nuanced interplay of the inherent electronic properties of the pyridine ring and the specific placement of the bromine substituent. This guide provides a comprehensive exploration of the bromopyridine moiety's reactivity, moving from fundamental electronic principles to the practical application of key synthetic transformations. We will dissect the causality behind experimental choices in Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Metal-Halogen Exchange reactions. Detailed, field-tested protocols, comparative data, and mechanistic diagrams are provided to serve as a self-validating resource for professionals engaged in the synthesis of complex molecules.

Chapter 1: The Electronic Landscape of Bromopyridines

The reactivity of any bromopyridine isomer is fundamentally governed by its electronic structure. This is a direct consequence of the interplay between the electron-deficient pyridine core and the dual electronic nature of the bromine substituent.

1.1 The Pyridine Core: An Electron-Deficient Heterocycle The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect (-I).[2] This effect reduces the overall electron density of the aromatic system, making the ring inherently "electron-poor" and thus activated towards nucleophilic attack, particularly at the α (2- and 6-) and γ (4-) positions.[2]

1.2 The Bromine Substituent: A Tale of Two Effects The bromine atom influences the ring through two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the carbon atom to which it is attached. This further enhances the electron-deficient character of the ring.

-

Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This electron-donating effect increases electron density, primarily at the positions ortho and para to the bromine.

The net reactivity is a delicate balance of these effects, which is critically dependent on the bromine's position relative to the ring nitrogen.

1.3 Positional Isomers and Their Reactivity Profiles

The location of the bromine atom dictates the regiochemical outcome of many reactions by modulating the electron density across the ring.

-

2- and 4-Bromopyridine: In these isomers, the bromine atom is at a position already activated by the ring nitrogen's inductive effect. These positions are highly susceptible to nucleophilic attack and are prime substrates for both SNAr and transition-metal-catalyzed reactions.[3][4]

-

3-Bromopyridine: The bromine atom is at a meta-position relative to the nitrogen. This position is significantly less activated towards direct nucleophilic attack. Consequently, 3-bromopyridine is generally unreactive in SNAr reactions but is an excellent substrate for cross-coupling and metal-halogen exchange processes.[5][6]

Caption: Relationship between bromine position and general reactivity.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for functionalizing electron-deficient aromatic rings. For bromopyridines, this pathway is highly dependent on the isomer used.

2.1 Mechanism and Regioselectivity The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The reaction is completed by the departure of the bromide leaving group.

The key to regioselectivity lies in the stability of this intermediate. For 2- and 4-bromopyridines, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative ring nitrogen, providing significant stabilization. This is not possible for 3-bromopyridine, explaining its inertness to SNAr.[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempanda.com [chempanda.com]

- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

The Pyridine Ring: A Cornerstone in the Evolution of Synthetic Reagents

An In-depth Technical Guide on the History, Discovery, and Application of Pyridine-Based Reagents in Chemical Synthesis

For centuries, the pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, has captivated chemists.[1] First isolated from coal tar in the 19th century, its unique electronic properties, basicity, and ability to act as both a nucleophile and a stable leaving group have made it a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] This guide delves into the rich history of pyridine-based reagents, tracing their discovery and the pivotal role they have played in enabling complex chemical transformations. We will explore the scientific integrity behind their development, the logic of their mechanisms, and the experimental protocols that have become standards in the modern synthetic laboratory.

The Dawn of Pyridine Chemistry: From Coal Tar to Controlled Synthesis

The journey of pyridine began with its isolation from coal tar, a complex mixture of organic compounds. However, it was the development of systematic synthetic methods that truly unlocked its potential. In 1881, Arthur Rudolf Hantzsch reported a multi-component reaction that allowed for the construction of dihydropyridines from an aldehyde, a β-keto ester, and a nitrogen donor like ammonia.[1][5] This "Hantzsch pyridine synthesis" was a landmark achievement, providing a rational and versatile route to this important heterocyclic core.[1][5] Later, in 1924, the Russian chemist Aleksei Chichibabin developed a more direct synthesis from aldehydes and ketones with ammonia, a method that, despite often low yields, utilized inexpensive starting materials and is still relevant in industrial production.[1] These early synthetic endeavors laid the groundwork for the widespread availability of pyridine and its derivatives, paving the way for their exploration as reagents and catalysts.

The Rise of Pyridine-Based Oxidizing Agents: Taming the Reactivity of Chromium

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. However, early oxidizing agents were often harsh and lacked selectivity, leading to over-oxidation to carboxylic acids. The development of pyridine-based chromium(VI) reagents in the mid-20th century revolutionized this area of synthesis.

The Collins Reagent: A Milder Approach to Oxidation

In 1968, J.C. Collins introduced a complex of chromium(VI) oxide with pyridine in dichloromethane, which became known as the Collins reagent (CrO₃·2Py).[6][7] This reagent offered a milder alternative to the more acidic Jones reagent, allowing for the oxidation of primary alcohols to aldehydes without significant over-oxidation.[7][8] The use of dichloromethane as a solvent, in contrast to the pyridine solvent used in the earlier Sarett reagent, provided better solubility and easier product isolation.[7] A safer and more convenient in situ preparation was later developed in 1970 by Ratcliffe and Rodehorst, which involved adding chromium trioxide to a solution of pyridine in dichloromethane.[6]

Mechanism of the Collins Oxidation: The mechanism of the Collins oxidation is believed to proceed through the formation of a chromate ester intermediate, followed by the elimination of a proton and the reduced chromium species to yield the carbonyl compound.

Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde using Collins Reagent (In Situ Preparation)

-

To a stirred solution of pyridine (2.0 equivalents) in anhydrous dichloromethane under an inert atmosphere, chromium(VI) trioxide (1.0 equivalent) is carefully added in portions at 0 °C.

-

The mixture is stirred at room temperature for 15-30 minutes, during which the deep red color of the Collins reagent develops.

-

A solution of the primary alcohol (1.0 equivalent) in dichloromethane is then added to the reaction mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite or silica gel to remove the chromium byproducts.

-

The filtrate is concentrated under reduced pressure, and the crude aldehyde is purified by column chromatography.

Pyridinium Chlorochromate (PCC): The "Corey-Suggs Reagent"

A significant advancement in selective oxidation came in 1975 with the development of Pyridinium Chlorochromate (PCC) by E.J. Corey and William Suggs.[9][10][11] This yellow-orange salt, with the formula [C₅H₅NH]⁺[CrO₃Cl]⁻, is a milder and more selective oxidizing agent than the Collins reagent.[9][12] The discovery was serendipitous, arising from the addition of pyridine to a cold solution of chromium trioxide in concentrated hydrochloric acid.[9][12][13] PCC offers the distinct advantage of selectively oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[9][10][14]

Key Advantages of PCC:

-

High Selectivity: Efficiently oxidizes primary alcohols to aldehydes and secondary alcohols to ketones.[9][14]

-

Mild Reaction Conditions: Can be used with acid-sensitive substrates.[15]

-

Convenience: It is a stable, commercially available solid that is not particularly hygroscopic.[15]

Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone using PCC

-

To a suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane, a solution of the secondary alcohol (1.0 equivalent) in dichloromethane is added in one portion.

-

The mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction mixture is diluted with diethyl ether.

-

The mixture is then filtered through a short pad of silica gel to remove the black, tarry chromium byproducts.[10]

-

The filtrate is concentrated under reduced pressure to yield the crude ketone, which can be further purified by distillation or chromatography.[11]

Diagram: Oxidation Workflow using Pyridine-Chromium Reagents

Caption: General workflow for the oxidation of alcohols using Collins Reagent or PCC.

Pyridine-Based Reagents in Coupling and Condensation Reactions

Beyond oxidation, the pyridine scaffold has been instrumental in the development of reagents that facilitate the formation of ester and amide bonds, crucial linkages in countless natural products and pharmaceuticals.

The Mukaiyama Reagent: Activating Carboxylic Acids

In the mid-1970s, Teruaki Mukaiyama introduced 2-chloro-1-methylpyridinium iodide, now famously known as the Mukaiyama reagent .[16][17][18] This reagent proved to be a highly efficient condensing agent for the preparation of esters and amides from carboxylic acids and alcohols or amines, respectively.[16][17] Its particular utility shines in macrolactonization reactions, the formation of large ring esters, which are notoriously difficult to achieve due to unfavorable entropic factors.[16][19]

Mechanism of the Mukaiyama Condensation: The reaction proceeds through the activation of the carboxylic acid by the Mukaiyama reagent to form a highly reactive pyridinium salt. This intermediate is then susceptible to nucleophilic attack by an alcohol or amine to form the desired ester or amide, with the formation of 1-methyl-2-pyridone as a byproduct.[16]

Diagram: Mukaiyama Esterification Mechanism

Caption: Simplified mechanism of the Mukaiyama esterification.

Experimental Protocol: Macrolactonization using the Mukaiyama Reagent

-

A solution of the ω-hydroxy carboxylic acid in a non-polar solvent such as dichloromethane or toluene is added slowly, via syringe pump, to a refluxing solution of the Mukaiyama reagent (2-3 equivalents) and a tertiary amine base (e.g., triethylamine, 4-5 equivalents).

-

The slow addition under high dilution conditions is crucial to favor the intramolecular cyclization over intermolecular polymerization.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, washed with dilute acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated.

-

The crude macrolactone is then purified by column chromatography.

4-Dimethylaminopyridine (DMAP): The "Super Catalyst"

While pyridine itself can be used as a catalyst in acylation reactions, its efficacy is often limited. The introduction of the dimethylamino group at the 4-position of the pyridine ring gives rise to 4-Dimethylaminopyridine (DMAP) , a significantly more potent nucleophilic catalyst.[20] The electron-donating dimethylamino group increases the electron density on the pyridine nitrogen, making it a much stronger nucleophile.[20]

DMAP's catalytic prowess is most famously demonstrated in the Steglich esterification , first reported by Wolfgang Steglich in 1978.[21][22] This reaction utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to activate a carboxylic acid, with a catalytic amount of DMAP to facilitate the ester formation with an alcohol.[22] This method is particularly useful for the esterification of sterically hindered alcohols and acid-sensitive substrates.[22][23]

The Catalytic Cycle of DMAP in Acylation: DMAP acts as an acyl transfer catalyst. It first reacts with the activated carboxylic acid (e.g., an O-acylisourea intermediate in the Steglich esterification or an acid anhydride) to form a highly reactive N-acylpyridinium salt.[20][24] This intermediate is a much more potent acylating agent than the initial activated species and readily transfers the acyl group to the alcohol nucleophile, regenerating the DMAP catalyst in the process.[20][24]

Diagram: DMAP Catalytic Cycle in Acylation

Caption: The catalytic cycle of DMAP in a typical acylation reaction.

Other Notable Pyridine-Based Reagents

The versatility of the pyridine core has led to the development of numerous other important reagents.

-

Martin Sulfurane: Discovered by James C. Martin in 1971, this hypervalent sulfur compound, while not containing a pyridine ring itself, is often used in conjunction with pyridine or its derivatives as a base in dehydration reactions to form alkenes from alcohols.[25][26][27]

-

Ghosez Reagent (1-chloro-N,N,2-trimethylpropenylamine): While not a direct pyridine derivative, its development was influenced by the principles of activating functional groups, a concept well-established with pyridine-based reagents. It is a powerful reagent for the synthesis of keteniminium salts, which are versatile intermediates in cycloaddition reactions.

-

2-Chloropyridinium Salts: Besides the Mukaiyama reagent, other 2-halopyridinium salts have been developed as effective dehydrating and coupling agents in organic synthesis.

Conclusion: An Enduring Legacy

The history of pyridine-based reagents is a testament to the ingenuity of synthetic chemists in harnessing the unique properties of this fundamental heterocycle. From the early taming of chromium's oxidative power to the development of sophisticated catalytic systems for bond formation, pyridine has been at the heart of many of the most important advances in organic synthesis. The reagents discussed in this guide represent just a fraction of the vast and ever-expanding toolkit available to researchers in drug discovery and development. As the quest for ever more complex and novel molecules continues, the pyridine ring is certain to remain a central and indispensable component in the art and science of chemical synthesis.

References

-

Corey, E. J.; Suggs, J. W. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Lett.1975 , 16 (31), 2647–2650. [Link]

-

Collins, J. C.; Hess, W. W.; Frank, F. J. Dipyridine-chromium(VI) oxide oxidation of alcohols in dichloromethane. Tetrahedron Lett.1968 , 9 (30), 3363–3366. [Link]

-

Mukaiyama, T. New synthetic reactions based on the onium salts of aza-aromatics. Angew. Chem. Int. Ed. Engl.1979 , 18 (9), 707–721. [Link]

-

Scriven, E. F. V. 4-Dialkylaminopyridines: super acylation and alkylation catalysts. Chem. Soc. Rev.1983 , 12, 129–161. [Link]

-

Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978 , 17 (7), 522–524. [Link]

-

Hantzsch, A. Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Ber. Dtsch. Chem. Ges.1881 , 14 (1), 1637–1638. [Link]

-

Chichibabin, A. E. Über eine neue Synthese von Pyridinbasen. J. Prakt. Chem.1924 , 107 (1-4), 122–128. [Link]

-

Martin, J. C.; Arhart, R. J. Sulfuranes. IV. The synthesis and reactions of stable dialkoxydiarylsulfuranes. J. Am. Chem. Soc.1971 , 93 (9), 2339–2341. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Collins oxidation - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Collins Reagent [organic-chemistry.org]

- 9. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 10. Pyridinium_chlorochromate [chemeurope.com]

- 11. ChemicalDesk.Com: Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent [allchemist.blogspot.com]

- 12. Pyridinium chlorochromate - Wikiwand [wikiwand.com]

- 13. Page loading... [guidechem.com]

- 14. nbinno.com [nbinno.com]

- 15. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Mukaiyama Condensation Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 18. Mukaiyama Reagent [drugfuture.com]

- 19. scispace.com [scispace.com]

- 20. nbinno.com [nbinno.com]

- 21. synarchive.com [synarchive.com]

- 22. Steglich esterification - Wikipedia [en.wikipedia.org]

- 23. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 24. Steglich Esterification [organic-chemistry.org]

- 25. ukessays.com [ukessays.com]

- 26. Martin's sulfurane - Wikipedia [en.wikipedia.org]

- 27. Martin sulfurane - Enamine [enamine.net]

Theoretical and Experimental Perspectives on Ethyl 2-(3-bromopyridin-2-yl)acetate: A Technical Guide for Advanced Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-bromopyridin-2-yl)acetate is a key heterocyclic building block in the landscape of medicinal chemistry and materials science.[1] Its strategic placement of a bromine atom and an ethyl acetate moiety on the pyridine core imparts a unique reactivity profile, making it a versatile precursor for the synthesis of a diverse array of more complex molecular architectures. This technical guide provides an in-depth exploration of the theoretical underpinnings of this molecule, including its electronic structure, conformational preferences, and predicted spectroscopic signatures, grounded in high-level computational chemistry. Furthermore, this document outlines field-proven experimental protocols for its synthesis and characterization, offering a comprehensive resource for researchers engaged in its use. By bridging theoretical insights with practical applications, this guide aims to empower scientists to fully leverage the synthetic potential of this compound in their research endeavors.

Introduction: The Strategic Importance of this compound

Substituted pyridines are a cornerstone of modern drug discovery, with the pyridine scaffold being a prevalent feature in a multitude of approved pharmaceuticals. The introduction of a bromine atom, as seen in this compound, offers a synthetically versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[2] This allows for the facile introduction of diverse functional groups at the 3-position of the pyridine ring, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.

The ethyl acetate group at the 2-position provides a latent carboxylic acid functionality, which can be unmasked through hydrolysis. This opens up avenues for amide bond formation, a critical linkage in many biologically active molecules, or for further derivatization to other functional groups. The interplay between the reactivity of the C-Br bond and the ester functionality makes this compound a highly valuable and adaptable intermediate in multi-step synthetic campaigns. This guide will delve into the theoretical and practical aspects of this molecule, providing a robust framework for its informed use in research and development.

Theoretical Framework: A Computational Deep Dive

To fully appreciate the chemical behavior of this compound, a thorough understanding of its electronic and structural properties is essential. In the absence of extensive experimental data for this specific molecule, we turn to computational chemistry, employing Density Functional Theory (DFT) to elucidate its key characteristics. The methodologies and predictions outlined below are based on established computational practices for similar heterocyclic systems.

Computational Methodology

The theoretical calculations presented herein are modeled on robust and widely accepted computational protocols for organic molecules.

Workflow for Theoretical Analysis:

Caption: A typical computational workflow for the theoretical analysis of organic molecules.

The choice of the B3LYP and M06-2X functionals in conjunction with a triple-zeta Pople-style basis set, such as 6-311++G(d,p), provides a balance of computational efficiency and accuracy for predicting the geometric and electronic properties of brominated heterocyclic systems. Frequency calculations are crucial to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound is dictated by the orientation of the ethyl acetate side chain relative to the pyridine ring. Rotation around the C2-C(acetate) and C(acetate)-O(ethyl) bonds will give rise to various conformers.

Predicted Stable Conformation:

Based on steric and electronic considerations, the most stable conformer is predicted to have the ethyl acetate side chain oriented to minimize steric hindrance with the pyridine ring. The ester group is likely to adopt a conformation where the carbonyl oxygen and the ethyl group are syn-periplanar.

| Parameter | Predicted Value |

| Dihedral Angles | |

| N1-C2-C(α)-C(O) | ~60-90° |

| C2-C(α)-C(O)-O(Et) | ~0° (syn-periplanar) |

| C(α)-C(O)-O(Et)-C(Et) | ~180° (anti-periplanar) |

| Bond Lengths | |

| C3-Br | ~1.90 Å |

| C2-C(α) | ~1.52 Å |

| C(O)-O(Et) | ~1.35 Å |

Note: These values are estimations based on DFT calculations of similar molecules and should be validated by experimental data, such as X-ray crystallography, where possible.

Electronic Properties: Reactivity and Stability

The electronic landscape of a molecule governs its reactivity. Key insights can be gained from an analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO & LUMO):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.

-

HOMO: The HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, indicating these are the regions most susceptible to electrophilic attack.

-

LUMO: The LUMO is anticipated to be distributed over the pyridine ring, particularly at the carbon atoms ortho and para to the nitrogen, as well as on the carbonyl carbon of the ester group. This suggests these sites are prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP):

The MEP map provides a visual representation of the charge distribution on the molecule's surface.

-

Negative Potential (Red/Yellow): Regions of negative potential are expected around the pyridine nitrogen and the carbonyl oxygen, indicating their Lewis basicity and propensity to interact with electrophiles or engage in hydrogen bonding.

-

Positive Potential (Blue): Areas of positive potential are likely to be found around the hydrogen atoms of the pyridine ring and the methylene group of the ethyl acetate moiety.

Diagram of Key Electronic Features:

Caption: A conceptual diagram illustrating the key reactive sites on this compound based on its electronic properties.

Experimental Protocols and Characterization

This section provides a representative synthesis protocol and predicted characterization data for this compound, based on established methods for analogous compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common approach involves the reaction of a suitable 2-lithiated-3-bromopyridine intermediate with ethyl chloroacetate or a related electrophile. An alternative, and often more practical, method is the direct C-H functionalization of a 3-bromopyridine precursor or the reaction of 2,3-dihalopyridine with a suitable nucleophile. Below is a plausible synthetic route.

Reaction Scheme:

Caption: A plausible synthetic route to this compound.

Step-by-Step Protocol:

-

Preparation of the Reaction Vessel: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Formation of the Lithiated Intermediate: To the cooled THF, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents). Stir the solution for 15 minutes. Then, add a solution of 3-bromo-2-methylpyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

-

Reaction with Electrophile: To the reaction mixture, add ethyl chloroformate (1.2 equivalents) dropwise at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.

-

Work-up and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data:

| Technique | Predicted Data |

| ¹H NMR | δ (ppm) in CDCl₃: |

| ~8.4 (dd, 1H, H6 of pyridine) | |

| ~7.8 (dd, 1H, H4 of pyridine) | |

| ~7.2 (dd, 1H, H5 of pyridine) | |

| ~4.2 (q, 2H, -OCH₂CH₃) | |

| ~3.8 (s, 2H, -CH₂COO-) | |

| ~1.3 (t, 3H, -OCH₂CH₃) | |

| ¹³C NMR | δ (ppm) in CDCl₃: |

| ~170 (C=O) | |

| ~155 (C2 of pyridine) | |

| ~148 (C6 of pyridine) | |

| ~140 (C4 of pyridine) | |

| ~128 (C5 of pyridine) | |

| ~120 (C3 of pyridine) | |

| ~61 (-OCH₂CH₃) | |

| ~40 (-CH₂COO-) | |

| ~14 (-OCH₂CH₃) | |

| FT-IR | ν (cm⁻¹): |

| ~3100-3000 (aromatic C-H stretch) | |

| ~2980-2900 (aliphatic C-H stretch) | |

| ~1735 (C=O stretch, ester) | |

| ~1580, 1450 (C=C and C=N stretch, pyridine ring) | |

| ~1250-1150 (C-O stretch, ester) | |

| ~1100 (C-Br stretch) | |

| Mass Spec. | m/z (EI+): |

| 243/245 ([M]⁺, bromine isotope pattern) | |

| 198/200 ([M - OEt]⁺) | |

| 170/172 ([M - COOEt]⁺) |

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable precursor for a wide range of chemical transformations.

Key Reactions:

-

Suzuki Coupling: The C3-Br bond can readily participate in palladium-catalyzed Suzuki coupling reactions with boronic acids or esters to introduce new aryl or alkyl substituents.

-

Buchwald-Hartwig Amination: The C3 position can be functionalized with a variety of amines through palladium-catalyzed amination reactions.

-

Sonogashira Coupling: The C3-Br bond can be coupled with terminal alkynes using a palladium-copper co-catalyst system.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol.

Workflow for Synthetic Elaboration:

Sources

Ethyl 2-(3-bromopyridin-2-YL)acetate safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(3-bromopyridin-2-yl)acetate

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety protocols and handling requirements for this compound. As a substituted pyridine derivative, this compound is a valuable building block in medicinal chemistry and materials science. However, its structure, incorporating a brominated pyridine ring and an ethyl acetate moiety, necessitates a rigorous and informed approach to safety. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety procedures, ensuring a self-validating system of laboratory practice.

Compound Identification and Physicochemical Profile

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is primarily used in research and development settings as an intermediate or building block.[1]

| Property | Data | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | (3-BroMo-pyridin-2-yl)-acetic acid ethyl ester | [1] |

| CAS Number | 197376-41-3 | [1][2] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 244.09 g/mol | [1][2] |

| Purity | Typically ≥97% | [2] |

| Physical State | Liquid or Solid | [3] |

| Storage Temperature | Room temperature or 2-8°C (Inert atmosphere) | [2][3] |

Comprehensive Hazard Analysis

The hazard profile of this compound is not exhaustively documented due to its status as a research chemical. Therefore, a conservative assessment based on its structural components—a bromopyridine and an acetate ester—is critical.

GHS Classification and Toxicological Concerns

While a specific GHS classification for this exact isomer is not universally published, data from closely related isomers and parent compounds provide a strong basis for hazard assessment. The primary hazards are associated with irritation and the acute toxicity of the bromopyridine core.

-

Skin Irritation (Category 2, H315): Substituted pyridines are known to cause skin irritation.[4][5][6][7] Prolonged contact can defat the skin, leading to dermatitis.[8]

-

Serious Eye Irritation (Category 2A, H319): Direct contact with the eyes is likely to cause serious irritation.[4][5][6][7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3, H335): Vapors or aerosols may cause respiratory irritation.[4][5][6][7] Inhalation of high concentrations may lead to symptoms like headache, dizziness, and nausea.[8]

-

Acute Toxicity: The parent compound, 2-bromopyridine, is classified as toxic if swallowed and fatal in contact with skin.[6][9] While the ethyl acetate group may modulate this toxicity, it is prudent to handle the compound as potentially having high acute toxicity. The toxicological properties have not been fully investigated, which warrants a high degree of caution.[8]

Reactivity and Stability

Understanding chemical stability is key to preventing hazardous reactions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][10][11]

-

Hazardous Decomposition Products: During a fire, this compound is expected to release highly toxic and irritating fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.[6][8][12]

-

Conditions to Avoid: Protect from heat, sparks, open flames, and direct sunlight.[10][13][14] Some related compounds are sensitive to moisture and air, so handling under an inert atmosphere may be advisable for long-term storage or sensitive reactions.[10][11]

Proactive Risk Mitigation: Safe Handling Protocols

A proactive approach to safety involves implementing engineering controls, selecting appropriate personal protective equipment (PPE), and adhering to strict handling procedures.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[13][14][15]

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[16][17]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[4][10]

Personal Protective Equipment (PPE)

PPE is the user's last line of defense and must be selected carefully.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][10] A face shield should be worn in situations with a higher risk of splashing.[14]

-

Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, that have been inspected for integrity before use.[13][18] Dispose of contaminated gloves immediately after use.[14]

-

Skin and Body Protection: Wear a lab coat. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or a complete protective suit may be necessary.[14][18]

Experimental Workflow: From Bench to Reaction

The following workflow is designed to ensure safety at every step of a typical experimental process.

Caption: Diagram 1: Safe Handling Workflow.

Emergency Response Protocols

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][10]

-

Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[19][20] If skin irritation occurs, get medical advice.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][19] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][14]

Spill and Fire Response

-

Spill Cleanup: For small spills, absorb with an inert material (e.g., sand, silica gel, or universal binder) and place it in a suitable, sealed container for disposal.[5][8] Evacuate non-essential personnel and ensure adequate ventilation. Avoid breathing vapors.[14]

-

Fire Fighting: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[13][21] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the risk of hazardous decomposition products like HBr and NOx.[6][8]

Caption: Diagram 2: Emergency Response Logic.

Storage and Waste Disposal

Proper storage and disposal are crucial components of the chemical lifecycle and are essential for laboratory and environmental safety.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][13]

-

Keep away from incompatible substances such as strong oxidizing agents, acids, and bases.[7][8]

-

Store in a designated area for flammable and toxic materials if local regulations require it.[16]

-

Ground and bond containers when transferring material to prevent static discharge.[17][22]

Waste Management

-

Classification: this compound and materials contaminated with it should be treated as hazardous waste.

-

Disposal: Do not empty into drains.[8] Disposal must be conducted through a licensed hazardous waste disposal facility.[18][23] Incineration at a facility equipped with scrubbers to handle halogenated byproducts is a common disposal method for brominated organic compounds.[23] Alternatively, chemical neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate may be possible under controlled conditions before disposal, but this should only be performed by trained personnel.[23]

References

-

Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]

-

Carl ROTH. (2023-01-23). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2011-03-25). Provisional Peer-Reviewed Toxicity Values for 2-Bromopyridine (CASRN 109-04-6). Retrieved from [Link]

-

Ideal Response. (2025-03-18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromopyridine. PubChem Compound Database. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1983-12). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]

-

The Sherwin-Williams Company. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-